3-Pyrrolidinol, 1-[2-(methylamino)-2-phenylethyl]-
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Overview
Description
1-(2-(methylamino)-2-phenylethyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-(2-(methylamino)-2-phenylethyl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst . Industrial production methods often involve the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Chemical Reactions Analysis
1-(2-(methylamino)-2-phenylethyl)pyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-(methylamino)-2-phenylethyl)pyrrolidin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-(methylamino)-2-phenylethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enantioselective proteins, leading to different biological profiles depending on the stereoisomers and spatial orientation of substituents . This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
1-(2-(methylamino)-2-phenylethyl)pyrrolidin-3-ol can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique combination of the methylamino and phenylethyl groups in 1-(2-(methylamino)-2-phenylethyl)pyrrolidin-3-ol contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(methylamino)-2-phenylethyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-13(11-5-3-2-4-6-11)10-15-8-7-12(16)9-15/h2-6,12-14,16H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJUZZDQTLAMIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN1CCC(C1)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405747 |
Source
|
Record name | 3-Pyrrolidinol, 1-[2-(methylamino)-2-phenylethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142773-89-5 |
Source
|
Record name | 3-Pyrrolidinol, 1-[2-(methylamino)-2-phenylethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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